2-Chloro-2-methylbutanoyl chloride

Description

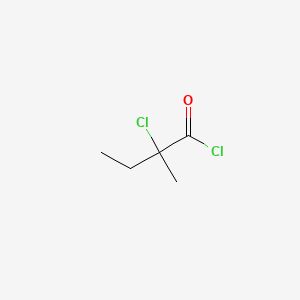

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-2-methylbutanoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Cl2O/c1-3-5(2,7)4(6)8/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUQKNCICUMAMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00601177 | |

| Record name | 2-Chloro-2-methylbutanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.02 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62721-35-1 | |

| Record name | 2-Chloro-2-methylbutanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 2 Chloro 2 Methylbutanoyl Chloride

Classical Chlorination Approaches for Carboxylic Acid Derivatization

The conversion of carboxylic acids to acyl chlorides is a well-established process in organic chemistry, with several classical reagents being employed for this purpose. chemguide.co.uklibretexts.orgchemguide.co.uk These methods focus on transforming the hydroxyl group into a better leaving group, facilitating nucleophilic attack by a chloride ion. libretexts.org

Synthesis via Thionyl Chloride-Mediated Carboxylic Acid Conversion

Thionyl chloride (SOCl₂) is one of the most common and effective reagents for the synthesis of acyl chlorides from carboxylic acids. organicchemistrytutor.comtutorchase.commasterorganicchemistry.com The reaction involves treating 2-chloro-2-methylbutanoic acid with thionyl chloride. wikipedia.org This process is highly efficient due to the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, driving the reaction to completion. chemguide.co.uktutorchase.comyoutube.com

The reaction is typically carried out under reflux conditions, which involves heating the mixture to its boiling point and condensing the vapors back into the flask to ensure the reaction proceeds to completion without loss of volatile components. tutorchase.com In some cases, a solvent such as acetonitrile (B52724) may be used, or the reaction can be run in neat thionyl chloride. commonorganicchemistry.com

General Reaction Scheme: R-COOH + SOCl₂ → R-COCl + SO₂ + HCl tutorchase.com

Exploration of Alternative Chlorinating Reagents for Acyl Chloride Formation

While thionyl chloride is widely used, several other reagents can effectively facilitate the conversion of carboxylic acids to acyl chlorides. These alternatives can be advantageous in specific synthetic contexts, offering milder reaction conditions or different selectivity. commonorganicchemistry.com

Oxalyl Chloride ((COCl)₂): This reagent is often used with a catalytic amount of N,N-dimethylformamide (DMF) in a solvent like dichloromethane (B109758) (DCM) at room temperature. commonorganicchemistry.comwikipedia.org Like thionyl chloride, oxalyl chloride produces volatile byproducts (CO, CO₂, and HCl), simplifying purification. chemicalbook.com It is considered a milder and more selective reagent compared to thionyl chloride. wikipedia.orgresearchgate.net

Phosphorus Pentachloride (PCl₅): PCl₅ is a solid reagent that reacts with carboxylic acids at room temperature to produce the corresponding acyl chloride. crunchchemistry.co.ukchemguide.co.uk The byproducts are phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl). chemguide.co.uk The formation of the stable P=O bond in phosphorus oxychloride helps to drive the reaction forward. jove.com

Phosphorus Trichloride (B1173362) (PCl₃): PCl₃ is another effective chlorinating agent. crunchchemistry.co.ukchemguide.co.uk The reaction with a carboxylic acid yields the acyl chloride and phosphorous acid (H₃PO₃). chemguide.co.ukchemguide.co.uk

Phosgene (B1210022) (COCl₂): Phosgene can also be used to prepare acyl chlorides from carboxylic acids. wikipedia.orgyoutube.com This reaction can be catalyzed by substances like methylbenzimidazole. google.com However, due to its extreme toxicity, phosgene is less commonly used in laboratory settings compared to thionyl chloride or oxalyl chloride. wikipedia.orgyoutube.com

Other Reagents: Other less common but effective reagents include benzoyl chloride, cyanuric chloride, and combinations like trichloroacetonitrile/triphenylphosphine. researchgate.netresearchgate.net

Mechanistic Considerations in Acyl Chloride Formation Pathways

The conversion of a carboxylic acid to an acyl chloride using a reagent like thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. organicchemistrytutor.comcrunchchemistry.co.uk The key steps are as follows:

Activation of the Carboxylic Acid: The reaction begins with the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride. chemistrysteps.comyoutube.com This step is favored over the attack by the hydroxyl oxygen because the resulting intermediate is resonance-stabilized. chemistrysteps.com

Formation of a Chlorosulfite Intermediate: This initial adduct then eliminates a chloride ion to form a protonated chlorosulfite intermediate. libretexts.orgjove.com

Nucleophilic Attack by Chloride: The chloride ion, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the activated carboxylic acid. libretexts.orgmasterorganicchemistry.com

Tetrahedral Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate. masterorganicchemistry.comjove.com

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chlorosulfite group. This group is an excellent leaving group as it readily decomposes into the stable gaseous molecules sulfur dioxide (SO₂) and hydrogen chloride (HCl). libretexts.orgmasterorganicchemistry.com This decomposition is irreversible and drives the reaction to completion. masterorganicchemistry.com

The use of a base like pyridine (B92270) is sometimes mentioned in textbooks, although it is not strictly necessary for the reaction to proceed. organicchemistrytutor.com

Optimization Strategies for Yield and Purity in 2-Chloro-2-methylbutanoyl Chloride Synthesis

Optimizing the synthesis of this compound involves careful consideration of reaction conditions and purification methods to maximize yield and purity.

Key Optimization Parameters:

| Parameter | Strategy | Rationale |

| Reagent Choice | Select the most appropriate chlorinating agent based on the scale of the reaction and the sensitivity of the starting material. Thionyl chloride and oxalyl chloride are often preferred for their gaseous byproducts, which simplifies workup. chemguide.co.ukchemicalbook.com | Milder reagents like oxalyl chloride can prevent side reactions and racemization of stereogenic centers. chemicalbook.com |

| Solvent | The choice of solvent can influence reaction rates and selectivity. Nonpolar solvents like hexane (B92381) or toluene (B28343) can be advantageous for removing inorganic or amine salts that might interfere with subsequent reactions. chemicalbook.com Tetrahydrofuran (THF) has been shown to be an effective solvent in reactions using bis-(trichloromethyl) carbonate. jcsp.org.pk | The appropriate solvent can improve the solubility of reactants and facilitate a smoother reaction. |

| Temperature | Reactions are often performed at reflux to ensure completion. tutorchase.com However, for milder reagents like oxalyl chloride, room temperature may be sufficient. commonorganicchemistry.com | Controlling the temperature can prevent the formation of byproducts and decomposition of the desired product. |

| Catalyst | The use of a catalyst, such as DMF with oxalyl chloride or pyridine with thionyl chloride, can accelerate the reaction. commonorganicchemistry.comwikipedia.org The amount of catalyst should be optimized to achieve the best results. jcsp.org.pk | Catalysts provide an alternative reaction pathway with a lower activation energy. |

| Purification | Fractional distillation is the primary method for purifying the final acyl chloride product. chemguide.co.uklibretexts.orgchemguide.co.uk This technique separates compounds based on their boiling points, effectively removing any unreacted starting material or non-gaseous byproducts like phosphorus oxychloride. chemguide.co.uk | High purity is crucial as acyl chlorides are often used in subsequent sensitive reactions. |

| Moisture Control | All reactions for the synthesis of acyl chlorides must be carried out under anhydrous (dry) conditions. crunchchemistry.co.uk | Acyl chlorides are highly reactive towards water and will readily hydrolyze back to the carboxylic acid, reducing the yield. organicchemistrytutor.comcrunchchemistry.co.uk |

By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve high yields and purity, making it suitable for its intended applications in further organic synthesis.

Reaction Mechanisms and Chemical Transformations of 2 Chloro 2 Methylbutanoyl Chloride

Nucleophilic Acyl Substitution Reactions of 2-Chloro-2-methylbutanoyl Chloride

This compound, as a dually halogenated acyl chloride, exhibits characteristic reactivity towards nucleophiles. The primary reaction pathway is nucleophilic acyl substitution, where a nucleophile replaces the chlorine atom of the acyl chloride group. masterorganicchemistry.comlibretexts.org This process generally occurs via a two-step addition-elimination mechanism. masterorganicchemistry.comchemguide.co.uk The carbonyl carbon is attacked by the nucleophile, forming a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and the carbonyl double bond is reformed. masterorganicchemistry.comchemguide.co.uk

Esterification Pathways: Reactions with Alcohols and Phenols

The reaction of acyl chlorides with alcohols or phenols is a common method for synthesizing esters. chemguide.co.ukkhanacademy.org When this compound reacts with an alcohol or a phenol, the oxygen atom of the hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of the corresponding 2-chloro-2-methylbutanoate ester and hydrogen chloride gas. chemguide.co.ukchemguide.co.uk

The general reaction can be represented as: C₂H₅C(CH₃)(Cl)COCl + R-OH → C₂H₅C(CH₃)(Cl)COOR + HCl

The reaction is typically vigorous and exothermic. chemguide.co.uk To drive the reaction to completion, a base such as pyridine (B92270) is often added to neutralize the hydrogen chloride byproduct. youtube.com

Table 1: Examples of Esterification Reactions

| Alcohol/Phenol | Product |

| Ethanol | Ethyl 2-chloro-2-methylbutanoate |

| Phenol | Phenyl 2-chloro-2-methylbutanoate |

| 2-Propanol | Isopropyl 2-chloro-2-methylbutanoate libretexts.org |

Amidation Reactions: Formation of Amides with Ammonia (B1221849) and Amines

This compound readily reacts with ammonia, primary amines, and secondary amines to form amides. docbrown.infochemguide.co.uk The nitrogen atom of ammonia or the amine acts as the nucleophile. docbrown.info The reaction proceeds through a similar nucleophilic addition-elimination mechanism as seen in esterification. docbrown.info

With ammonia, a primary amide, 2-chloro-2-methylbutanamide, is formed. chemguide.co.uk Primary amines yield N-substituted amides, while secondary amines produce N,N-disubstituted amides. docbrown.infochemguide.co.uk These reactions are generally rapid. researchgate.net An excess of the amine or the presence of another base is required to neutralize the hydrogen chloride formed during the reaction. docbrown.infochemguide.co.uk

Table 2: Amidation Reactions of this compound

| Amine | Product | Amide Type |

| Ammonia (NH₃) | 2-Chloro-2-methylbutanamide | Primary |

| Methylamine (CH₃NH₂) | N-methyl-2-chloro-2-methylbutanamide | Secondary |

| Diethylamine ((C₂H₅)₂NH) | N,N-diethyl-2-chloro-2-methylbutanamide | Tertiary |

Recent research has also explored the use of ammonium (B1175870) salts, such as ammonium chloride, as a source for the amino group in amidation reactions, which can be driven by a suitable solvent that traps the released HCl. ccspublishing.org.cn

Ketone Formation: Friedel-Crafts Acylation Reactions

This compound can be used as an acylating agent in Friedel-Crafts acylation reactions to form ketones. libretexts.orgmasterorganicchemistry.com In this electrophilic aromatic substitution reaction, an aromatic compound, such as benzene (B151609), reacts with the acyl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). libretexts.orgmasterorganicchemistry.com

The Lewis acid activates the acyl chloride by coordinating to the chlorine atom, which facilitates the formation of a highly electrophilic acylium ion. masterorganicchemistry.comyoutube.com The aromatic ring then attacks the acylium ion, leading to the formation of an aryl ketone after deprotonation. libretexts.org

For example, the reaction of this compound with benzene would yield 1-phenyl-2-chloro-2-methylbutan-1-one. chegg.com It is important to note that rearrangements of the acyl group are not observed in Friedel-Crafts acylation, unlike in Friedel-Crafts alkylation. masterorganicchemistry.com

Reactivity with Other Heteroatom Nucleophiles, including Thiols

Beyond oxygen and nitrogen nucleophiles, this compound can react with other heteroatom nucleophiles, such as sulfur-containing compounds like thiols. askthenerd.com Thiols (R-SH) react in a manner analogous to alcohols, with the sulfur atom acting as the nucleophile to form thioesters. researchgate.net

The reaction with a thiol would proceed as follows: C₂H₅C(CH₃)(Cl)COCl + R-SH → C₂H₅C(CH₃)(Cl)COSR + HCl

The high nucleophilicity of the sulfhydryl group ensures a ready reaction with electrophiles like acyl chlorides. researchgate.net The reactivity of various nucleophiles towards acyl chlorides generally follows the order of their basicity, although other factors can also play a role. masterorganicchemistry.com Research on similar compounds, such as 2-(chloroseleno)benzoyl chloride, has shown that it reacts with a variety of N, O, and S nucleophiles, indicating the broad reactivity of such acyl chlorides. researchgate.net

Hydrolysis of this compound: Kinetic and Mechanistic Insights

The hydrolysis of this compound involves the reaction with water to produce 2-chloro-2-methylbutanoic acid and hydrochloric acid. This reaction is a specific example of nucleophilic acyl substitution where water acts as the nucleophile. youtube.comyoutube.com

The mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon, leading to a tetrahedral intermediate. youtube.com This is followed by the elimination of a chloride ion and deprotonation of the oxonium ion to yield the carboxylic acid. youtube.com

Rearrangement and Elimination Pathways of Halogenated Acyl Systems

While nucleophilic acyl substitution is the predominant reaction pathway for this compound, the presence of a halogen on the α-carbon introduces the possibility of other reaction pathways, such as rearrangement and elimination, although these are generally less common under typical conditions.

Elimination reactions, such as E1 or E2, could potentially occur to form an α,β-unsaturated acyl chloride, particularly in the presence of a strong, non-nucleophilic base. askthenerd.com However, the stability of the resulting conjugated system would be a driving factor.

Rearrangement reactions in acyl systems are not as common as in carbocation chemistry. However, under specific conditions, such as those promoting the formation of a carbocation-like intermediate, rearrangements could be envisioned, although no specific examples for this compound were found in the provided search results. The stability of the tertiary alkyl chloride portion of the molecule might influence its reactivity under certain conditions, but the reactivity of the acyl chloride group typically dominates. askfilo.com

Complex Formation and its Influence on Reactivity, exemplified by the Dimethylformamide-Acyl Halide Complex

The interaction between acyl halides and dimethylformamide (DMF) is a well-documented phenomenon that leads to the formation of reactive intermediates known as Vilsmeier adducts. rsc.org While specific studies on this compound are not extensively detailed in the available literature, the general mechanism of Vilsmeier adduct formation with other acyl chlorides, such as cyanogen (B1215507) chloride and thionyl chloride, provides a strong model for understanding its reactivity. rsc.org

The reaction is initiated by the nucleophilic attack of the oxygen atom of DMF on the electrophilic carbonyl carbon of the acyl chloride. This process results in the formation of a highly reactive iminium salt, the Vilsmeier adduct. This adduct is a potent electrophile and plays a pivotal role in various subsequent chemical transformations. The formation of this complex significantly enhances the reactivity of the acyl chloride, making it more susceptible to nucleophilic attack.

Table 1: Products Identified from Reactions of Dimethylformamide with Various Chlorides

| Reactant with Dimethylformamide | Identified Products |

| Cyanogen Chloride | 3-dimethylamino-2-azaprop-2-enylidenedimethylammonium chloride, 3-(NN-dimethylcarbamoyl)-1,1-dimethylformamidine, 1,1-dimethylformamidine hydrochloride, 1,1-dimethylurea, 1,1-dimethylbiuret, dimethylamine-hydrochloride, cyanuric acid |

| Thionyl Chloride | Various decomposition products |

Data sourced from studies on Vilsmeier adducts. rsc.org

Exploration of Acyl Azide (B81097) Synthesis from Related Acyl Chlorides

The conversion of acyl chlorides to acyl azides is a crucial transformation in organic synthesis, as acyl azides are valuable precursors to isocyanates via the Curtius rearrangement. wikipedia.orgresearchgate.net This reaction is typically achieved by treating the acyl chloride with an azide salt, most commonly sodium azide or trimethylsilyl (B98337) azide. wikipedia.org

The general synthesis involves the nucleophilic substitution of the chloride ion in the acyl chloride by the azide ion. This reaction is often carried out at or below room temperature to prevent the immediate rearrangement of the resulting acyl azide to the corresponding isocyanate. researchgate.net

Several methods have been developed for the synthesis of acyl azides from various carboxylic acid derivatives, including acyl chlorides. researchgate.net These methods often employ different azide sources and reaction conditions to optimize the yield and purity of the acyl azide. researchgate.netorganic-chemistry.org

Table 2: Common Reagents for the Synthesis of Acyl Azides from Acyl Chlorides

| Azide Source | Typical Reaction Conditions | Reference |

| Sodium Azide | Aqueous organic solvent or in an organic solvent like chloroform (B151607) with a phase transfer catalyst. | wikipedia.orgresearchgate.net |

| Trimethylsilyl Azide | Anhydrous organic solvents. | wikipedia.org |

| Tetraalkylammonium or Guanidinium Azide | Organic solvent such as chloroform. | researchgate.net |

The intramolecular Schmidt reaction of acyl chlorides with alkyl azides has also been developed as a powerful one-pot method to produce complex nitrogen-containing heterocyclic compounds. acs.orgrsc.org This reaction proceeds through the formation of an acyl azide intermediate, which then undergoes further intramolecular reactions. acs.org

Applications of 2 Chloro 2 Methylbutanoyl Chloride in Advanced Organic Synthesis

Utility as a Key Building Block for the Construction of Complex Molecular Architectures

The primary utility of 2-Chloro-2-methylbutanoyl chloride as a building block stems from its bifunctional nature, which allows for selective and sequential reactions. The acyl chloride is significantly more reactive than the tertiary alkyl chloride, enabling chemists to perform nucleophilic acyl substitution reactions while leaving the alkyl chloride moiety intact for subsequent transformations.

This dual reactivity is crucial for synthesizing molecules with a high degree of complexity. For instance, the compound can introduce a sterically hindered quaternary carbon center, a structural motif of interest in medicinal chemistry and materials science. The initial reaction at the acyl chloride site attaches the core 2-chloro-2-methylbutanoyl group to a substrate. The remaining tertiary chloride can then participate in a variety of other reactions, such as nucleophilic substitutions or eliminations, to build out the molecular framework. This stepwise approach provides precise control over the final architecture of the target molecule. Its role is analogous to other bifunctional reagents like chloroacetyl chloride, which is widely used to link different molecular fragments in a controlled manner. taylorandfrancis.com

Derivatization for the Generation of Diverse Chemical Libraries

The generation of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery and materials science. This compound is an ideal scaffold for this purpose due to the predictable and efficient reactivity of its acyl chloride group.

Acyl chlorides readily undergo nucleophilic addition-elimination reactions with a wide range of nucleophiles. savemyexams.comlibretexts.org By reacting this compound with a diverse collection of alcohols, phenols, primary or secondary amines, and thiols, a large library of corresponding esters, amides, and thioesters can be rapidly synthesized. savemyexams.comlibretexts.orgyoutube.com Each member of the library would share the common 2-chloro-2-methylbutanoyl core but differ in the functional group derived from the nucleophile. This allows for the systematic exploration of how different peripheral chemical groups affect the biological activity or material properties of the series.

The general reactions for derivatization are summarized below:

| Nucleophile | Reactant Functional Group | Resulting Functional Group | Byproduct |

|---|---|---|---|

| Water (Hydrolysis) | - | Carboxylic Acid | HCl |

| Alcohol (Alcoholysis) | R-OH | Ester | HCl |

| Amine (Aminolysis) | R-NH₂ | Amide | HCl |

| Phenol | Ar-OH | Phenyl Ester | HCl |

Specific Applications in the Synthesis of Functionally Substituted Organic Compounds

Chloro-containing compounds are integral to the pharmaceutical and agrochemical industries, with a significant percentage of drugs and crop protection agents relying on chlorine chemistry. nih.gov While specific, publicly documented examples of this compound being a direct precursor to a commercial product are not prevalent, its structural motifs are highly relevant. Its α-chloro acyl chloride structure is analogous to reagents like chloroacetyl chloride, which is a key building block for chloroacetamide herbicides such as alachlor (B1666766) and metolachlor. taylorandfrancis.com

The ability to introduce a quaternary carbon center is particularly valuable in drug design for creating molecules with specific three-dimensional shapes to fit into the active sites of proteins. The dual reactivity of this compound allows it to be used as a linchpin to connect different pharmacophores or to build complex heterocyclic systems that are common in bioactive molecules. nih.govacs.org

In polymer science, the structure of this compound makes it a potent candidate for use as a specialized initiator, particularly in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). ATRP initiators are typically halogenated compounds that can form a stable radical, and tertiary alkyl halides are effective for this purpose. sigmaaldrich.com

The compound can function as a bifunctional initiator. The acyl chloride group can first be used to anchor the molecule to a substrate, another polymer chain, or a core molecule. Subsequently, the tertiary alkyl chloride site can initiate the polymerization of vinyl monomers. This strategy allows for the synthesis of well-defined polymer structures, such as polymer brushes grafted from a surface or star polymers originating from a central core. This level of control is essential for creating advanced materials with tailored properties for applications in nanotechnology, drug delivery, and coatings. sigmaaldrich.com

The high reactivity of acyl chlorides makes them excellent reagents for the covalent modification of surfaces. Surfaces containing nucleophilic functional groups such as hydroxyl (-OH), amine (-NH₂), or thiol (-SH) groups can be readily functionalized by reaction with an acyl chloride. savemyexams.com

This compound can be employed in a two-stage functionalization strategy. In the first step, the acyl chloride group reacts with a prepared surface (e.g., silica, a functionalized polymer, or a self-assembled monolayer) to form a stable ester or amide bond. This process covalently tethers the 2-chloro-2-methylbutanoyl moiety to the surface. The result is a surface that is densely populated with exposed tertiary chloride groups. These surface-bound chlorides are then available for subsequent chemical transformations, such as further nucleophilic substitution to attach another layer of molecules or to initiate surface-grafted polymerization via ATRP as previously described. sigmaaldrich.com

Advanced Analytical and Spectroscopic Characterization of 2 Chloro 2 Methylbutanoyl Chloride and Its Reaction Products

Spectroscopic Techniques for Structural Elucidation of Acyl Chlorides and Derivatives

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in a molecule. In the context of 2-chloro-2-methylbutanoyl chloride, the IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the acyl chloride group. This peak typically appears at a high frequency, generally in the range of 1780-1815 cm⁻¹, which is a hallmark of acyl chlorides. The presence of the C-Cl bond also gives rise to a characteristic absorption, though it is generally found in the fingerprint region of the spectrum (typically between 600-800 cm⁻¹) and can be more difficult to assign definitively. brainly.comdocbrown.info The spectrum would also display C-H stretching and bending vibrations from the methyl and ethyl groups. docbrown.info

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insight into the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of this compound, one would expect to observe distinct signals for the protons of the ethyl and methyl groups. The chemical shifts of these protons are influenced by the electronegativity of the adjacent carbonyl and chlorine atoms. Protons closer to these electron-withdrawing groups will be deshielded and appear at a higher chemical shift (further downfield). For instance, the methylene (B1212753) protons of the ethyl group would likely appear as a quartet, while the methyl protons of the ethyl group would be a triplet. The singlet for the other methyl group would also be present.

¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon of the acyl chloride is highly deshielded and typically appears in the range of 160-180 ppm. The quaternary carbon attached to the chlorine atom would also exhibit a significant downfield shift. The carbons of the ethyl and methyl groups would appear at characteristic upfield shifts.

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. A key feature would be the isotopic pattern of chlorine. The presence of two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1, results in two molecular ion peaks (M and M+2) separated by two mass units, with the M+2 peak having about one-third the intensity of the M peak. docbrown.info

Common fragmentation patterns for acyl chlorides involve the loss of a chlorine radical to form a stable acylium ion. docbrown.info In the case of this compound, a prominent peak would be expected from the fragmentation of the C-Cl bond, leading to the formation of a tertiary carbocation, which is relatively stable.

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures and for analyzing its purity.

Gas Chromatography (GC): Gas chromatography is a suitable method for the analysis of volatile compounds like acyl chlorides. acs.orgoup.com Due to their high reactivity, derivatization is often employed. For instance, the acyl chloride can be converted into a more stable ester or amide derivative prior to analysis. nih.gov This approach allows for accurate quantification and separation from impurities, such as the parent carboxylic acid. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC can also be utilized, particularly for less volatile derivatives or when coupled with a mass spectrometer (LC-MS). researchgate.net Similar to GC, derivatization of the reactive acyl chloride into a more stable compound, such as a methyl ester, can facilitate analysis and achieve low detection limits. researchgate.net

Advanced Characterization of Reaction Intermediates and Transition States

The high reactivity of acyl chlorides stems from the electron-withdrawing nature of both the oxygen and chlorine atoms bonded to the carbonyl carbon, making it highly electrophilic. chemistrystudent.com Reactions of acyl chlorides, such as hydrolysis, esterification, and amidation, typically proceed through a nucleophilic addition-elimination mechanism. savemyexams.comsavemyexams.com This mechanism involves the formation of a tetrahedral intermediate. fiveable.me

Advanced spectroscopic techniques, such as low-temperature NMR or stopped-flow spectroscopy, can sometimes be used to detect and characterize these transient intermediates. Computational chemistry also plays a crucial role in modeling the structures and energies of transition states and intermediates, providing insights that are often difficult to obtain experimentally.

Theoretical and Computational Chemistry Approaches to 2 Chloro 2 Methylbutanoyl Chloride Reactivity

Quantum Mechanical Studies of Electronic Structure and Reaction Energetics

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reaction energetics of molecules like 2-Chloro-2-methylbutanoyl chloride. These studies provide a fundamental understanding of the molecule's inherent reactivity.

Electronic Structure Analysis: The geometric and electronic properties of this compound are dictated by the interplay of inductive and steric effects. The electron-withdrawing chlorine atom on the acyl group polarizes the carbonyl bond, making the carbonyl carbon an electrophilic center susceptible to nucleophilic attack. However, the bulky tert-butyl-like structure, with a chlorine substituent on the quaternary alpha-carbon, introduces significant steric hindrance around this reactive center.

DFT calculations can precisely model these features. For instance, calculations can determine optimized geometries, including bond lengths and angles, and map the electrostatic potential to visualize electron-rich and electron-poor regions. The calculated partial atomic charges reveal the extent of electrophilicity at the carbonyl carbon. While specific computational data for this compound is not widely published, analogous studies on sterically hindered acyl chlorides like pivaloyl chloride provide a strong basis for estimation. wikipedia.org

Table 1: Predicted Electronic and Geometric Parameters for this compound (Illustrative)

| Parameter | Predicted Value | Significance |

|---|---|---|

| C=O Bond Length | ~1.19 Å | Shorter than a C-O single bond, indicating double bond character. |

| C-Cl (Acyl) Bond Length | ~1.79 Å | Represents the bond to the leaving group. |

| C-C(O) Bond Angle | ~125° | Reflects sp² hybridization of the carbonyl carbon. |

| Mulliken Charge on Carbonyl C | +0.45 to +0.55 e | Indicates a significant positive charge, making it a prime target for nucleophiles. |

| Mulliken Charge on Carbonyl O | -0.40 to -0.50 e | Shows the polarization of the carbonyl group. |

Note: These values are illustrative and based on typical results from DFT calculations on similar acyl chlorides.

Reaction Energetics and Mechanisms: QM calculations are crucial for mapping the potential energy surface of reactions involving this compound. This allows for the determination of activation energies and the identification of transition states and intermediates, thereby clarifying the reaction mechanism. Acyl chlorides typically react with nucleophiles via a nucleophilic addition-elimination mechanism. savemyexams.com

For a reaction with a nucleophile (Nu⁻), the process involves:

Addition: The nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate.

Elimination: The carbonyl double bond is reformed, and the chloride ion is expelled as the leaving group.

Computational studies on similar systems have shown that the energy barrier for the initial nucleophilic attack is often the rate-determining step. semanticscholar.orgacs.org The significant steric hindrance in this compound would be expected to raise this energy barrier compared to less hindered acyl chlorides like ethanoyl chloride. DFT studies can quantify this steric penalty and compare the energetics of competing pathways, such as a direct SN2-type displacement, which is generally less favorable for acyl chlorides. semanticscholar.org

Molecular Dynamics Simulations of Solvation Effects and Reaction Environments

While QM studies are excellent for describing the intrinsic properties of a molecule, the reality of chemical reactions almost always involves a solvent. Molecular dynamics (MD) simulations bridge this gap by modeling the explicit interactions between the solute (this compound) and a large number of solvent molecules over time.

MD simulations can reveal how the solvent influences reactivity in several ways:

Solvent Shell Structure: MD can characterize the organization of solvent molecules around the acyl chloride, particularly around the reactive carbonyl group. arxiv.orgnih.gov Polar solvents will orient themselves to stabilize the polarized C=O bond.

Stabilization of Intermediates: The charged tetrahedral intermediate formed during the addition-elimination mechanism is significantly stabilized by polar solvents. MD simulations can quantify this stabilization energy.

Transport and Diffusion: The rate at which reactants encounter each other is governed by their diffusion through the solvent, a process that can be modeled with MD.

A key application of MD is in studying nonequilibrium solvation dynamics, which examines how the solvent reorganizes in response to a sudden change in the solute's electronic structure, such as the formation of a transition state or an intermediate. arxiv.org For the reactions of this compound, MD simulations could track the reorientation of solvent molecules as the nucleophile approaches and the tetrahedral intermediate forms, providing insight into the solvent's role in lowering the activation energy. Studies on related systems have shown that solvation dynamics can occur on multiple timescales, from fast inertial responses to slower diffusive reorganization. arxiv.orgosu.edu

Table 2: Illustrative Solvation Parameters from a Hypothetical MD Simulation

| Parameter | Solvent: Water | Solvent: Hexane (B92381) | Significance |

|---|---|---|---|

| First Solvation Shell Radius (around Carbonyl C) | ~3.5 Å | ~4.5 Å | Polar water molecules form a tighter, more organized shell around the electrophilic center. |

| Coordination Number (Water) | 4-6 molecules | N/A | Represents the number of water molecules in the first solvation shell. |

| Solvation Free Energy | Highly Negative | Slightly Negative | Indicates strong stabilization of the polar acyl chloride in water compared to a nonpolar solvent. |

Note: This table is for illustrative purposes to demonstrate the type of data obtained from MD simulations.

Computational Prediction of Novel Reaction Pathways and Product Selectivity

Modern computational chemistry is increasingly used not just to explain known reactivity but also to predict new reactions and outcomes. arxiv.orgnih.gov For a molecule like this compound, with its inherent steric constraints, computational tools can be invaluable for predicting how it will behave under various conditions and with different reagents.

Predicting Selectivity: In reactions with polyfunctional nucleophiles, this compound might exhibit unique selectivity due to steric hindrance. For example, in a reaction with a molecule containing both a primary and a secondary amine, the acyl chloride might selectively acylate the less sterically hindered primary amine. Computational models can predict this selectivity by calculating the activation energy barriers for attack at each site. DFT studies on catalyst-substrate complexes have successfully explained selectivity based on steric and electronic factors. nih.gov

Discovering Novel Pathways: Algorithms combining QM calculations with machine learning are being developed to explore vast reaction networks and identify novel, plausible reaction pathways that might not be intuitively obvious. nih.gov For this compound, this could involve predicting unexpected rearrangements or the formation of unusual products under specific catalytic conditions. For instance, instead of simple acylation, computational models might predict the possibility of elimination reactions or the formation of ketenes under strong, non-nucleophilic basic conditions. These predictive models are often trained on large datasets of known reactions and can extrapolate to new reactant combinations. arxiv.org The accuracy of such predictions is a rapidly advancing area of research, with top-1 accuracies for predicting the correct product often exceeding 80% for specific reaction classes. nih.gov

By simulating reactions under a wide range of virtual conditions (different solvents, temperatures, catalysts), computational chemistry can guide experimental efforts toward discovering new synthetic methodologies for and from sterically demanding building blocks like this compound.

Future Research Directions and Emerging Trends in 2 Chloro 2 Methylbutanoyl Chloride Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Methods

The traditional synthesis of acyl chlorides, including 2-Chloro-2-methylbutanoyl chloride, often involves reagents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus trichloride (B1173362) (PCl₃). libretexts.orglibretexts.orgchemguide.co.uk While effective, these reagents generate hazardous byproducts such as sulfur dioxide (SO₂), hydrogen chloride (HCl), and phosphorus-based waste, posing environmental concerns. chemguide.co.ukwikipedia.org

Future research is focused on developing "green" and more sustainable synthetic routes. This includes exploring alternative chlorinating agents that are less hazardous and produce benign byproducts. The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are central to this effort. humanjournals.com Research into metal-free synthesis conditions represents a significant step towards more eco-friendly processes for producing amides from acyl chlorides. tandfonline.com Another avenue of investigation is the use of electrochemical methods, which can offer a cleaner approach to generating reactive intermediates for synthesis. rsc.org

Recent advancements have shown the potential of using novel reagents and conditions. For example, the use of 3,3-dichlorocyclopropenes in the presence of a tertiary amine base allows for the rapid conversion of carboxylic acids to acyl chlorides under mild conditions. organic-chemistry.org Another approach involves the reaction of tert-butyl esters with thionyl chloride at room temperature, which provides acyl chlorides in high yields without the need for extensive purification. organic-chemistry.org

| Traditional Reagent | Byproducts | Environmental Concerns |

| Thionyl chloride (SOCl₂) | SO₂, HCl | Gaseous, acidic byproducts |

| Phosphorus pentachloride (PCl₅) | POCl₃, HCl | Corrosive and hazardous byproducts |

| Phosphorus trichloride (PCl₃) | H₃PO₃ | Phosphorus-based waste |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Catalysis plays a crucial role in modern organic synthesis by enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. youtube.com For the synthesis and reactions of this compound, the development of novel catalytic systems is a key area of research.

Currently, bases like pyridine (B92270) or N,N-dimethylformamide (DMF) are often used to catalyze acylation reactions involving acyl chlorides. wikipedia.org These catalysts operate through a nucleophilic catalysis mechanism, forming a highly reactive quaternary acylammonium salt intermediate. wikipedia.org Future research aims to discover and develop more effective and selective catalysts. This includes exploring Lewis acid catalysis, which can activate the acyl chloride for nucleophilic attack. youtube.com

Furthermore, photocatalysis using visible light is an emerging area with the potential to drive the synthesis of acyl chlorides from aldehydes under mild conditions. organic-chemistry.org The use of "poisoned" catalysts, similar to Lindlar's catalyst, allows for the selective reduction of acyl chlorides to aldehydes, preventing over-reduction to alcohols. libretexts.org The development of dual catalysis systems, where both a photocatalyst and a group transfer catalyst are employed, offers a flexible platform for complex transformations like alkene chloro-arylation. chemrxiv.org

| Catalytic Approach | Mechanism | Potential Advantages |

| Nucleophilic Catalysis | Formation of acylammonium salt | Enhanced reactivity |

| Lewis Acid Catalysis | Activation of the carbonyl group | Milder reaction conditions |

| Photocatalysis | Light-induced electron transfer | Green and sustainable |

| Dual Catalysis | Combination of catalytic cycles | Access to novel transformations |

Untapped Synthetic Potential in Materials Science and Biological Chemistry

While this compound is a valuable synthetic intermediate, its full potential in specialized fields like materials science and biological chemistry remains largely unexplored. Acyl chlorides, in general, are reactive building blocks for creating polymers and modifying the surfaces of materials. core.ac.uk For instance, they can be used to esterify polysaccharides, altering their physical properties for various applications. pjoes.com

In biological chemistry, the reactivity of the acyl chloride group can be harnessed for bioconjugation, linking molecules to proteins or other biomolecules. tandfonline.com The chloroacetyl group, in particular, is a useful bifunctional unit in synthetic chemistry. tandfonline.com The development of synthetic routes using renewable and sustainable starting materials, such as amino acids, is also a growing area of interest for producing biologically relevant molecules. researchgate.net

Future research will likely focus on designing and synthesizing novel polymers and functional materials derived from this compound. In the realm of biological chemistry, this compound could be used as a chemical probe or as a starting material for the synthesis of new drug candidates and other bioactive molecules.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and easier scalability. uc.ptbeilstein-journals.org The integration of the synthesis and reactions of this compound with flow chemistry platforms is a promising future direction.

Continuous-flow microreactors can be used to perform reactions under high pressure and temperature, significantly accelerating reaction rates. researchgate.net This technology allows for precise control over reaction parameters, leading to higher yields and purities. uc.pt For example, a continuous-flow process for the synthesis of 2-chloro-2-methylbutane, a related compound, demonstrated a significant reduction in reaction time compared to batch methods. researchgate.net

Automated synthesis platforms, often coupled with flow chemistry, can further streamline the production and screening of derivatives of this compound. These systems can perform multiple reactions in parallel, accelerating the discovery of new compounds with desired properties. The use of in-line purification methods within a flow setup can also simplify the isolation of the final products. uc.pt

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-chloro-2-methylbutanoyl chloride with high purity?

- Methodology :

- React 2-methylbutanoic acid with thionyl chloride (SOCl₂) under reflux (60–80°C) for 4–6 hours. Use anhydrous conditions to minimize hydrolysis.

- Purify the crude product via fractional distillation under inert atmosphere (N₂/Ar) due to its moisture sensitivity .

- Monitor reaction completion using FT-IR (disappearance of -OH stretch at ~3000 cm⁻¹ and appearance of C=O-Cl at ~1800 cm⁻¹).

- Optimize yield (>85%) by controlling stoichiometry (1:1.2 molar ratio of acid to SOCl₂) and removing HCl/SO₂ byproducts via vacuum distillation .

Q. What safety protocols are essential for handling this compound?

- Critical Precautions :

- Use a certified fume hood to avoid inhalation of toxic vapors. Wear nitrile gloves, chemical-resistant goggles, and a lab coat.

- Store in airtight, dark glass containers at 2–8°C to prevent decomposition.

- Equip the workspace with emergency eyewash stations and safety showers, as recommended for chlorinated compounds in OSHA guidelines .

- Neutralize spills with sodium bicarbonate or inert absorbents (e.g., vermiculite) and dispose of waste via hazardous chemical protocols .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields for nucleophilic acyl substitutions involving this compound?

- Analytical Approach :

- Perform kinetic studies under controlled conditions (temperature, solvent polarity, nucleophile concentration) to identify rate-limiting steps.

- Use HPLC or GC-MS to quantify by-products (e.g., esterification or hydrolysis products) that may reduce apparent yields .

- Compare reactivity in polar aprotic solvents (e.g., DMF, acetonitrile) versus non-polar solvents to assess solvation effects on transition states .

- Conduct in-situ NMR monitoring to track intermediate formation and optimize reaction time .

Q. What spectroscopic techniques are most effective for characterizing this compound and its impurities?

- Recommended Techniques :

- ¹³C NMR : Confirm the acyl chloride carbonyl signal at ~170–175 ppm and the quaternary carbon adjacent to chlorine at ~65–70 ppm.

- FT-IR : Identify the C=O-Cl stretch at ~1800 cm⁻¹ and C-Cl stretch at ~550–600 cm⁻¹.

- Mass Spectrometry (EI-MS) : Detect molecular ion peaks at m/z 148 (M⁺) and fragment ions (e.g., m/z 91 for [C₄H₇Cl]⁺).

- X-ray Crystallography (if crystalline): Resolve steric effects from the 2-methyl group on molecular geometry .

Q. How does the steric environment of this compound influence its reactivity in acylation reactions?

- Mechanistic Insights :

- The 2-methyl group creates steric hindrance, slowing nucleophilic attack at the carbonyl carbon. Compare reaction rates with less-hindered analogs (e.g., acetyl chloride) using kinetic isotope effects .

- Use computational modeling (DFT) to map energy barriers for nucleophilic substitution pathways.

- Experimentally validate steric effects by testing bulkier nucleophiles (e.g., tert-butanol vs. methanol) and observing reduced yields .

Data Contradictions and Validation

- Example Contradiction : Conflicting reports on stability in aqueous environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.